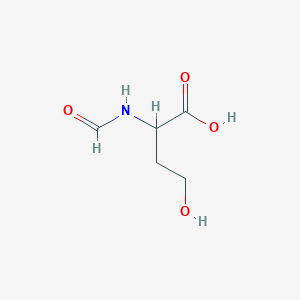
Formylhomoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formylhomoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formyl group attached to the amino acid homoserine
準備方法
Synthetic Routes and Reaction Conditions: Formylhomoserine can be synthesized through several methods. One common approach involves the formylation of homoserine using formylating agents such as formic acid or formyl chloride. The reaction typically occurs under mild conditions, with the formyl group being introduced at the amino group of homoserine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Formylhomoserine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of homoserine.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Homoserine
Reduction: Hydroxymethylhomoserine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Formylhomoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of formylhomoserine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where this compound acts as a substrate or inhibitor.
類似化合物との比較
Formylhomoserine can be compared with other similar compounds such as:
Formylmethionine: Another formylated amino acid used in protein synthesis.
Formylglycine: A compound involved in the biosynthesis of certain antibiotics.
Formyltryptophan: A formylated derivative of tryptophan with unique biological properties.
Uniqueness: this compound is unique due to its specific structure and the presence of both a formyl group and a homoserine backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
2-formamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-4(5(9)10)6-3-8/h3-4,7H,1-2H2,(H,6,8)(H,9,10) |
InChIキー |
JKSPOYJSEWDDSQ-UHFFFAOYSA-N |
正規SMILES |
C(CO)C(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)

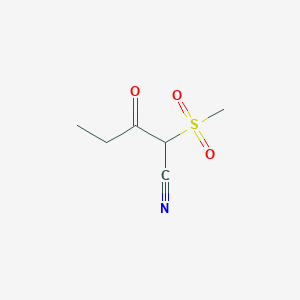
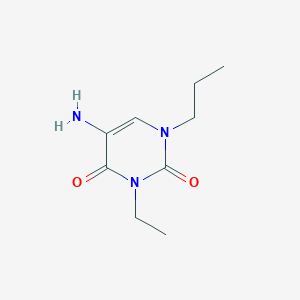
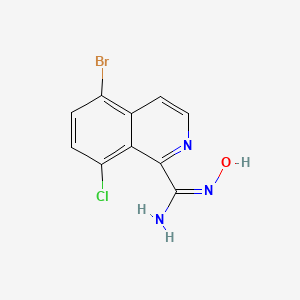

![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
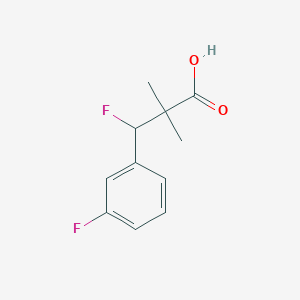


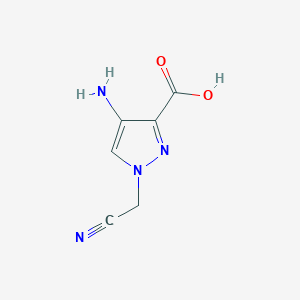
![3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
